1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine
Description
1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine is a sulfonamide-functionalized piperazine derivative featuring a 4′-chloro-biphenyl sulfonyl group and a methyl substituent on the piperazine ring. This compound is part of a broader class of sulfonylpiperazines, which are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes, receptors, and ion channels.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]sulfonyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19-10-12-20(13-11-19)23(21,22)17-8-4-15(5-9-17)14-2-6-16(18)7-3-14/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGAIPJNPYEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine involves several steps. One common method starts with the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected with PhSH followed by selective intramolecular cyclization . Industrial production methods often involve the use of commercially available starting materials and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like methanol, THF, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.
Biology: The compound has shown potential in modulating biological pathways, making it useful in studying cellular processes.
Mechanism of Action
The mechanism of action of 1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. It acts as an antagonist to histamine H1 receptors, thereby inhibiting the effects of histamine and reducing allergic reactions . The compound also modulates inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related sulfonylpiperazine derivatives:
*Calculated based on molecular formula C₁₈H₁₉ClN₂O₂S.
Key Observations:
- Biphenyl vs. This may improve binding affinity to hydrophobic pockets in biological targets.
- Chlorine Positioning : The 4′-chloro substitution on the biphenyl ring (target compound) contrasts with 3-chlorobenzyl () or 4-chlorophenyl () groups, which may alter steric and electronic interactions with target proteins.
Physicochemical Properties
Challenges and Opportunities
- Synthetic Complexity : Introducing the biphenyl sulfonyl group requires multi-step synthesis, including Suzuki coupling for biphenyl formation (as in ) .
- Bioavailability : High molecular weight (~391.9) and lipophilicity may limit oral bioavailability, necessitating formulation optimization.
- Therapeutic Potential: Structural similarity to privileged scaffolds (e.g., ) suggests promise in antipsychotic, antiviral, or anticancer drug development .
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 387.87 g/mol (theoretical) | |
| logP | ~3.2 (predicted via ChemAxon) | |
| Solubility (H2O) | <0.1 mg/mL (experimental) | |
| Melting Point | 180–185°C (DSC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
